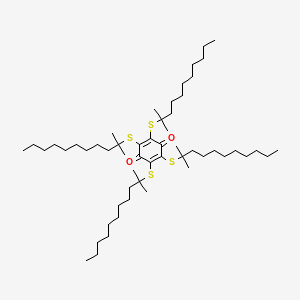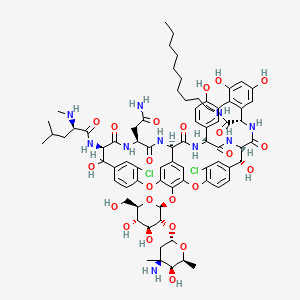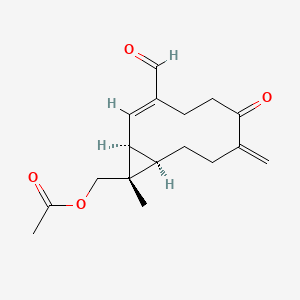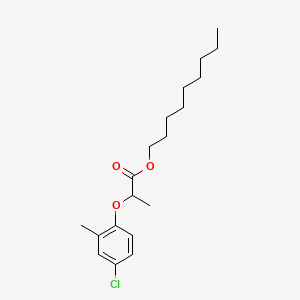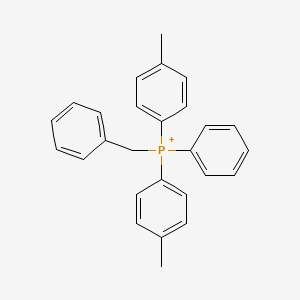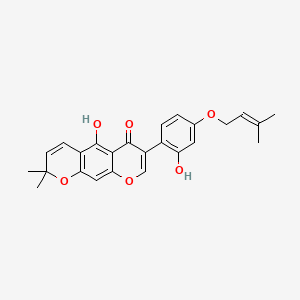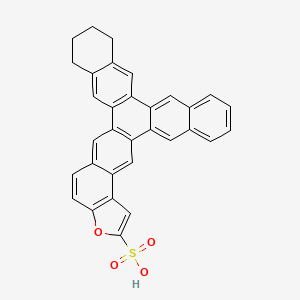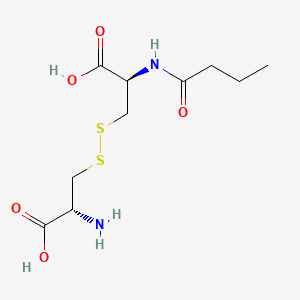
N-(1-Oxobutyl)-L-cystine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Oxobutyl)-L-cystine: is a derivative of the amino acid cystine, where the amino group is acylated with a butyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acylation of L-cystine: The preparation of N-(1-Oxobutyl)-L-cystine typically involves the acylation of L-cystine with butyric anhydride or butyric acid chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete acylation. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(1-Oxobutyl)-L-cystine can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyryl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or dithiothreitol are typical reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various acylated cystine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1-Oxobutyl)-L-cystine is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of peptides and proteins with specific modifications.
Biology: In biological research, this compound is used to study the role of cystine modifications in protein function and stability. It is also used in the development of cystine-based biomaterials.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-(1-Oxobutyl)-L-cystine involves its interaction with biological molecules, particularly proteins. The butyryl group can modify the cystine residues in proteins, affecting their structure and function. This modification can influence protein folding, stability, and interactions with other molecules.
Molecular Targets and Pathways: this compound targets cystine residues in proteins, leading to the formation of modified cystine residues. This can affect various cellular pathways, including those involved in redox regulation and protein-protein interactions.
Comparaison Avec Des Composés Similaires
N-(1-Oxobutyl)-L-methionine: Similar in structure but with a methionine backbone instead of cystine.
N-(1-Oxobutyl)glycine: Similar acylation but with glycine as the base amino acid.
Uniqueness: N-(1-Oxobutyl)-L-cystine is unique due to the presence of two cystine residues, which allows for the formation of disulfide bonds. This property makes it particularly useful in studying protein folding and stability.
Conclusion
This compound is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
94108-05-1 |
|---|---|
Formule moléculaire |
C10H18N2O5S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[(2R)-2-(butanoylamino)-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H18N2O5S2/c1-2-3-8(13)12-7(10(16)17)5-19-18-4-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 |
Clé InChI |
DZLKMQVMKBHIIE-BQBZGAKWSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CCCC(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


